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Introduction

This technical guide provides a comprehensive overview of the primary metabolite of
Cangrelor, a potent intravenous, direct-acting, and reversible P2Y12 platelet receptor
antagonist. Initial inquiries regarding "Regrelor" and its metabolite "INS51088" have led to the
conclusion that "Regrelor" is a likely misspelling of "Cangrelor,” a well-documented antiplatelet
agent. The primary metabolite of Cangrelor is a pharmacologically inactive nucleoside,
identified with internal codes such as AR-C69712XX.[1][2] This document will synthesize the
available scientific information on the metabolism, pharmacokinetics, and analytical
methodologies related to this primary metabolite. The identifier "INS51088" did not correspond
to any publicly available data related to Cangrelor or its metabolites during the literature
search. An entry for "Regrelor” with an alternative name "INS 50589" was found, indicating it
was a discontinued antiplatelet drug from Inspire Pharmaceuticals, but no further details on its
metabolites were available.[3]

Executive Summary

Cangrelor undergoes rapid and efficient metabolism in the circulation via dephosphorylation to
its primary nucleoside metabolite, AR-C69712XX.[1][2] This process is not dependent on
hepatic enzymes, such as the cytochrome P450 system, which minimizes the potential for
drug-drug interactions. The resulting metabolite has negligible anti-platelet activity, ensuring
that the pharmacological effect of Cangrelor is directly related to the concentration of the parent
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drug and allows for a rapid offset of action upon discontinuation of the infusion. This guide
details the metabolic pathway, pharmacokinetic profile, and experimental protocols used to
characterize this primary metabolite.

Metabolism of Cangrelor

The primary metabolic pathway of Cangrelor is dephosphorylation. This reaction occurs rapidly
in the circulation and is the main route of elimination for the parent drug.

Metabolic Pathway

Cangrelor, an adenosine triphosphate (ATP) analog, is deactivated by the enzymatic removal of
its phosphate groups, leading to the formation of its nucleoside metabolite, AR-C69712XX. This
metabolite is considered inactive, with significantly less affinity for the P2Y12 receptor
compared to the parent compound. Further metabolism of AR-C69712XX can occur, leading to
the formation of other minor metabolites such as the S-oxide derivative, AR-C90439XX, which
is @ major component found in urine.
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Metabolic pathway of Cangrelor.

Pharmacokinetics

The pharmacokinetic profiles of Cangrelor and its primary metabolite are characterized by rapid

formation and clearance.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Cangrelor and its primary

metabolite.
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Primary Metabolite
Parameter Cangrelor Reference
(AR-C69712XX)

) ) Not specified, but
Half-life (t2) 3-6 minutes )
rapidly cleared

Volume of Distribution

39L Not specified

(vd)
Clearance (CL) ~43 L/h Not specified
Protein Binding 97-98% 89% (in humans)
Time to Peak Plasma ) N

) 2 minutes Not specified
Concentration (Tmax)

o ) Renal (major) and
Route of Elimination Metabolism

fecal excretion

Experimental Protocols

This section details the methodologies used in the investigation of Cangrelor's metabolism and
its interaction with the P2Y12 receptor.

In Vitro Metabolism Studies

Objective: To determine the metabolic fate of Cangrelor in vitro.
Methodology:
¢ Incubation: Radiolabeled [3H]-Cangrelor is incubated with human plasma.

o Sample Analysis: At various time points, aliquots of the incubation mixture are taken and the
reaction is quenched.

o Separation and Detection: The samples are analyzed using high-performance liquid
chromatography (HPLC) coupled with a radiodetector to separate and quantify the parent
drug and its metabolites.
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o Metabolite Identification: Mass spectrometry (MS) is used to identify the chemical structures
of the metabolites.

Sample Preparation
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In vitro metabolism workflow.

P2Y12 Receptor Binding Assay

Objective: To assess the binding affinity of Cangrelor and its metabolites to the P2Y12 receptor.

Methodology:
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e Preparation of Platelet Membranes: Human platelet membranes rich in P2Y12 receptors are
prepared.

o Competitive Binding: A radiolabeled P2Y12 antagonist (e.g., [33P]-2MeSADP) is incubated
with the platelet membranes in the presence of varying concentrations of the test compound
(Cangrelor or its metabolite).

o Separation of Bound and Free Ligand: The mixture is filtered to separate the membrane-
bound radioligand from the free radioligand.

o Quantification: The radioactivity of the filter is measured using a scintillation counter.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined by non-linear regression analysis.

P2Y12 Signaling Pathway

Cangrelor exerts its antiplatelet effect by blocking the P2Y12 receptor, which is a G-protein
coupled receptor (GPCR).

Mechanism of Action

Adenosine diphosphate (ADP) released from dense granules of activated platelets binds to the
P2Y12 receptor. This binding activates the Gi alpha subunit, which in turn inhibits adenylyl
cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (CAMP) levels.
Lower cAMP levels result in reduced phosphorylation of vasodilator-stimulated phosphoprotein
(VASP), which ultimately leads to the activation of the glycoprotein llb/llla receptors, promoting
platelet aggregation. Cangrelor, by competitively binding to the P2Y12 receptor, prevents this
signaling cascade.
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P2Y12 signaling pathway inhibition.
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Conclusion

The primary metabolite of Cangrelor, the nucleoside AR-C69712XX, is the product of rapid
dephosphorylation in the circulation. Its pharmacological inactivity and rapid clearance
contribute to the favorable and controllable pharmacokinetic and pharmacodynamic profile of
Cangrelor. The metabolism is independent of hepatic pathways, reducing the likelihood of drug-
drug interactions. The information presented in this guide provides a foundational
understanding for researchers and professionals involved in the development and study of
antiplatelet therapies. Future research could focus on further characterization of minor
metabolites and their potential, albeit unlikely, biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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